molecular formula C7H6F2N2 B6605700 5-(2,2-difluoroethenyl)-2-methylpyrimidine CAS No. 2260931-07-3

5-(2,2-difluoroethenyl)-2-methylpyrimidine

Cat. No.: B6605700
CAS No.: 2260931-07-3
M. Wt: 156.13 g/mol
InChI Key: YFMAYDRLNSLVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Difluoroethenyl)-2-methylpyrimidine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it an important molecule in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong hydrogen bonds, which are valuable traits in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-difluoroethenyl)-2-methylpyrimidine typically involves the introduction of the difluoroethenyl group into a pyrimidine ring. One common method is the electrophilic difluoroethylation of pyrimidine derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups .

Scientific Research Applications

5-(2,2-Difluoroethenyl)-2-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can form strong hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects. The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethylamine: Another fluorinated compound with similar properties but different applications.

    2,2-Difluoroethanol: Used in organic synthesis and as a solvent.

    2,2-Difluoroethylbenzene: Utilized in the production of advanced materials

Uniqueness

5-(2,2-Difluoroethenyl)-2-methylpyrimidine is unique due to its pyrimidine ring structure combined with the difluoroethenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-(2,2-difluoroethenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-5-10-3-6(4-11-5)2-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMAYDRLNSLVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C=C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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